N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide
Description
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Properties
IUPAC Name |
N-[2-(5-benzyl-4-oxopyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O4S/c1-27(2)34(32,33)19-10-8-18(9-11-19)22(30)24-12-13-29-21-20(14-26-29)23(31)28(16-25-21)15-17-6-4-3-5-7-17/h3-11,14,16H,12-13,15H2,1-2H3,(H,24,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKMKNJZZNANKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide is a synthetic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This class of compounds has garnered significant attention due to their diverse biological activities, particularly in anticancer and anti-inflammatory applications. The structure of this compound includes a pyrazolo ring fused with a pyrimidine structure, which is substituted with various functional groups that enhance its pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 378.46 g/mol. The presence of the dimethylsulfamoyl group is notable as it can enhance solubility and bioavailability.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies focusing on its potential as an anticancer agent and its mechanism of action as a kinase inhibitor.
Anticancer Activity
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro assays have shown that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines. For example, compounds with structural similarities have demonstrated IC50 values ranging from 3.79 µM to 42.30 µM against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | SF-268 | 12.50 |
| Compound C | NCI-H460 | 42.30 |
The primary mechanism through which this compound exerts its biological effects is through inhibition of cyclin-dependent kinases (CDKs). CDKs are pivotal in regulating the cell cycle, and their dysregulation is often implicated in cancer progression.
- Kinase Inhibition : The compound has been identified as a potent and selective inhibitor of specific CDKs, which may lead to reduced proliferation of cancer cells and induction of apoptosis .
Case Studies
Several case studies have highlighted the efficacy of related pyrazolo[3,4-d]pyrimidine derivatives:
- Study on CDK Inhibition : A study demonstrated that a related pyrazolo compound effectively inhibited CDK2 activity in vitro, leading to G1 phase arrest in cancer cell lines .
- Combination Therapy : Another study explored the use of this compound in combination with traditional chemotherapy agents, showing enhanced cytotoxicity against resistant cancer cell lines .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. These compounds often act as selective inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
- Mechanism of Action : The compound has shown potential as a selective CDK inhibitor, effectively binding to the active sites of CDKs and disrupting their function, leading to cell cycle arrest in cancer cells. Molecular docking studies have confirmed its ability to form critical interactions with key residues in the CDK2 active site .
- In Vitro Studies : Cytotoxic effects have been observed against various cancer cell lines. For instance, studies have demonstrated that this compound induces apoptosis in tumor cells through intrinsic pathways, showcasing its potential as an anticancer agent .
Anti-inflammatory Properties
In addition to its anticancer effects, this compound may possess anti-inflammatory activity. Pyrazolo derivatives have been reported to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.
- Mechanism : The compound may inhibit specific kinases involved in inflammatory signaling pathways, thereby reducing the production of pro-inflammatory cytokines and mediators .
Synthesis and Characterization
The synthesis of N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide typically involves multiple synthetic steps. Key methods include:
- Formation of the Pyrazolo-Pyrimidine Core : This involves cyclization reactions starting from appropriate hydrazones or chalcones.
- Substitution Reactions : The introduction of the sulfonamide moiety can be achieved through nucleophilic substitution reactions involving sulfonyl chlorides.
- Purification and Characterization : The final product is purified using techniques such as crystallization or chromatography and characterized using NMR spectroscopy and mass spectrometry to confirm its structure .
Case Studies
Recent literature highlights ongoing research into the pharmacological profiles of pyrazolo[3,4-d]pyrimidines:
- Study on Antitumor Activity : A study demonstrated that related pyrazolo compounds induced significant apoptosis in tumor cells through mechanisms involving CDK inhibition .
- Combination Therapies : There is potential for this compound to be used in combination with other therapeutic agents to enhance efficacy and reduce resistance in cancer treatments.
Preparation Methods
Cyclization of 5-Amino-1H-pyrazole-4-carboxamide
The pyrazolo[3,4-d]pyrimidin-4-one scaffold is commonly synthesized from 5-amino-1H-pyrazole-4-carboxamide derivatives. For example, 5-amino-1H-pyrazole-4-carboxamide undergoes cyclocondensation with benzyl isocyanate in refluxing ethanol to yield 5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine (Intermediate A). This reaction proceeds via nucleophilic attack of the pyrazole amine on the isocyanate carbonyl, followed by intramolecular dehydration (Figure 1).
Reaction Conditions :
- Reactants : 5-Amino-1H-pyrazole-4-carboxamide (1.0 equiv), benzyl isocyanate (1.2 equiv)
- Solvent : Ethanol (20 mL/g)
- Temperature : Reflux (78°C) for 6–8 hours
- Yield : 72–85%
Characterization :
- 1H NMR (DMSO-d6): δ 8.21 (s, 1H, pyrimidine-H), 7.35–7.28 (m, 5H, benzyl-H), 5.12 (s, 2H, CH2), 3.89 (s, 1H, NH).
- IR : υ 1685 cm⁻¹ (C=O stretch).
Alkylation at Position 5
Benzyl Group Introduction via Nucleophilic Substitution
Intermediate A’s N5 position is alkylated using benzyl bromide under basic conditions. In a representative procedure, Intermediate A (1.0 equiv) is treated with benzyl bromide (1.5 equiv) and potassium carbonate (2.0 equiv) in dimethylformamide (DMF) at 60°C for 12 hours.
Reaction Conditions :
Characterization :
Installation of the Ethylamine Side Chain
Mitsunobu Reaction for N1 Functionalization
The N1 position of the pyrazolo[3,4-d]pyrimidinone is functionalized with a 2-aminoethyl group via Mitsunobu reaction. Intermediate B (1.0 equiv) is reacted with 2-aminoethanol (1.5 equiv) in the presence of triphenylphosphine (1.2 equiv) and diethyl azodicarboxylate (DEAD, 1.2 equiv) in tetrahydrofuran (THF) at 0°C to room temperature.
Reaction Conditions :
Characterization :
Synthesis of 4-(N,N-Dimethylsulfamoyl)benzoic Acid
Sulfonation and Dimethylamination
4-(Chlorosulfonyl)benzoic acid (1.0 equiv) is treated with dimethylamine (2.0 equiv) in dichloromethane (DCM) at 0°C, followed by stirring at room temperature for 4 hours. The product is isolated by acidification with HCl.
Reaction Conditions :
Characterization :
Amide Coupling to Form the Final Product
HATU-Mediated Coupling
The ethylamine intermediate (1.0 equiv) is coupled with 4-(N,N-dimethylsulfamoyl)benzoic acid (1.2 equiv) using HATU (1.5 equiv) and DIPEA (3.0 equiv) in DMF at room temperature for 12 hours.
Reaction Conditions :
Characterization :
Optimization Challenges and Regioselectivity Considerations
- Cyclization Regioselectivity : Competing pathways during pyrimidinone formation may yield regioisomers. Solvent polarity and temperature adjustments (e.g., using acetic acid/water mixtures) enhance selectivity.
- Amine Protection : The ethylamine side chain requires Boc protection during Mitsunobu reactions to prevent side reactions, followed by TFA deprotection.
- Sulfamoyl Stability : The dimethylsulfamoyl group is sensitive to strong acids; thus, mild conditions are maintained during coupling.
Comparative Analysis of Synthetic Routes
Q & A
Q. What are the recommended synthetic pathways for synthesizing this compound, and what critical parameters influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling the pyrazolo[3,4-d]pyrimidinone core with the dimethylsulfamoylbenzamide moiety via nucleophilic substitution or amidation. Key parameters include solvent choice (e.g., DMF for polar aprotic conditions), temperature control (60–80°C for amide bond formation), and catalyst selection (e.g., HATU for efficient coupling). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the target compound from byproducts. Yield optimization requires strict anhydrous conditions and real-time monitoring via TLC or HPLC .
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Q. How can researchers validate the structural integrity of this compound, and what analytical techniques are essential?
- Methodological Answer : Structural validation should combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135 for proton and carbon environments), high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and FTIR spectroscopy to verify functional groups (e.g., sulfonamide C=O stretch at ~1700 cm⁻¹). X-ray crystallography is recommended for absolute stereochemical confirmation if crystalline forms are obtainable. Discrepancies in NMR splitting patterns may indicate rotational isomerism due to the ethyl linker, necessitating variable-temperature NMR studies .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or radiometric methods are ideal. For cytotoxicity profiling, use cell viability assays (MTT or resazurin) across multiple cell lines. Dose-response curves (IC₅₀ determination) should employ at least three technical replicates to account for plate-to-plate variability. Negative controls (e.g., DMSO vehicle) and reference inhibitors (e.g., staurosporine for kinases) are mandatory to validate assay conditions .
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Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different experimental models?
- Methodological Answer : Discrepancies may arise from model-specific factors (e.g., membrane permeability differences in 2D vs. 3D cell cultures) or off-target effects. Address this by:
- Conducting orthogonal assays (e.g., SPR for binding affinity vs. cellular activity).
- Performing proteome-wide profiling (e.g., thermal shift assays) to identify unintended targets.
- Validating findings in genetically modified models (e.g., CRISPR-knockout cell lines). Statistical meta-analysis of pooled data from independent studies can identify confounding variables .
Q. What computational strategies are effective for predicting the compound’s pharmacokinetic (PK) properties and binding modes?
- Methodological Answer : Use molecular dynamics (MD) simulations to assess membrane permeability (logP prediction via SwissADME) and docking software (AutoDock Vina, Schrödinger Suite) to map interactions with target proteins. ADMET prediction tools (e.g., pkCSM) can estimate bioavailability and metabolic stability. For binding mode validation, compare computational results with mutagenesis data (e.g., alanine scanning of key residues) .
Q. How can the synthetic route be optimized for scalability while maintaining stereochemical fidelity?
- Methodological Answer : Transition from batch to flow chemistry for exothermic reactions (e.g., pyrazole ring formation) to improve heat dissipation and reproducibility. Process analytical technology (PAT), such as in-line FTIR, enables real-time monitoring of intermediates. For stereocontrol, employ chiral catalysts (e.g., BINOL-derived phosphoric acids) or enzymatic resolution. Pilot-scale trials should adhere to CRDC guidelines for chemical engineering design (RDF2050103) and process control (RDF2050108) .
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Q. What strategies mitigate solubility challenges during formulation for in vivo studies?
- Methodological Answer : Solubility enhancement can be achieved via co-solvent systems (e.g., PEG-400/water), nanoformulation (liposomes or polymeric nanoparticles), or salt formation (e.g., hydrochloride salt of the dimethylsulfamoyl group). Preformulation studies should include pH-solubility profiling and stability testing under accelerated conditions (40°C/75% RH for 4 weeks). Dynamic light scattering (DLS) is critical for assessing nanoparticle polydispersity .
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Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in compound synthesis?
- Methodological Answer : Implement quality-by-design (QbD) principles, including design of experiments (DoE) to identify critical process parameters (CPPs). Statistical tools like principal component analysis (PCA) can correlate variability with reaction conditions (e.g., stirring rate, reagent purity). Establish acceptance criteria for intermediates (e.g., ≥95% purity via HPLC) and maintain batch records for audit trails .
Q. What validation protocols ensure reproducibility in biological assays?
- Methodological Answer : Follow MIAME (Minimum Information About a Microarray Experiment) or ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines. Use standardized cell lines (e.g., ATCC-certified) and pre-validate assay protocols via Z’-factor calculations (≥0.5 indicates robustness). Independent replication by a second lab member or external collaborator is mandatory for high-impact claims .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
